molecular formula C21H21BrN4O2 B11197120 N-(3-bromophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide

N-(3-bromophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide

Cat. No.: B11197120
M. Wt: 441.3 g/mol
InChI Key: KLHVPFGPFRSMCS-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE: is a complex organic compound with a molecular formula of C16H17BrN2O This compound is characterized by the presence of a bromophenyl group, a dimethylphenylamino group, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with acetic anhydride to form N-(3-bromophenyl)acetamide.

    Synthesis of the Dihydropyrimidinone Core: The intermediate is then subjected to a Biginelli reaction, involving ethyl acetoacetate, urea, and an acid catalyst to form the dihydropyrimidinone core.

    Coupling Reaction: The final step involves coupling the dihydropyrimidinone intermediate with 3,5-dimethylaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone moiety.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: Substitution of the bromine atom can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl and dimethylphenylamino groups allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The dihydropyrimidinone core may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-2-[(3,5-DIMETHYLPHENYL)AMINO]ACETAMIDE
  • N-(2-BROMOPHENYL)-2-[(3,5-DIMETHYLPHENYL)AMINO]ACETAMIDE
  • N-(4-BROMOPHENYL)-2-[(3,5-DIMETHYLPHENYL)AMINO]ACETAMIDE

Uniqueness

The uniqueness of N-(3-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE lies in its specific substitution pattern. The position of the bromine atom and the presence of the dimethylphenylamino group confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21BrN4O2

Molecular Weight

441.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H21BrN4O2/c1-13-7-14(2)9-18(8-13)25-21-23-15(3)10-20(28)26(21)12-19(27)24-17-6-4-5-16(22)11-17/h4-11H,12H2,1-3H3,(H,23,25)(H,24,27)

InChI Key

KLHVPFGPFRSMCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC(=CC=C3)Br)C)C

Origin of Product

United States

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